1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea
Description
1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a pyrrolidine ring, and a phenylurea moiety
Properties
IUPAC Name |
1-[2-[[4-(ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-2-19-15-22-16(25-11-6-7-12-25)24-18(23-15)27-13-10-20-17(26)21-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H2,20,21,26)(H,19,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYAWJNNPAJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCNC(=O)NC2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and ethylamine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine intermediate.
Attachment of the Phenylurea Moiety: The final step involves the coupling of the triazine-pyrrolidine intermediate with a phenylurea derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
1-[2-[[4-(Ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-2-ones: These compounds share structural similarities but differ in their specific functional groups and biological activities.
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound has a similar pyrrolidine ring but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
